molecular formula C42H54N4O6 B12399671 Muvalaplin CAS No. 2565656-70-2

Muvalaplin

Cat. No.: B12399671
CAS No.: 2565656-70-2
M. Wt: 710.9 g/mol
InChI Key: BRLGERLDHZRETI-BGBFCPIGSA-N
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Description

Muvalaplin is an orally administered small molecule that inhibits the formation of lipoprotein (a) by blocking the interaction between apolipoprotein (a) and apolipoprotein B100. This compound has shown promise in reducing lipoprotein (a) levels, which are associated with atherosclerotic cardiovascular disease and aortic stenosis .

Preparation Methods

The synthesis of muvalaplin involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the compound is produced through a series of organic reactions that ensure high purity and efficacy .

Chemical Reactions Analysis

Muvalaplin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions with various reagents to form substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

Muvalaplin has several scientific research applications, including:

Mechanism of Action

Muvalaplin exerts its effects by blocking the initial noncovalent interaction between apolipoprotein (a) and apolipoprotein B100, preventing the formation of lipoprotein (a). This disruption leads to a significant reduction in lipoprotein (a) levels in the bloodstream. The molecular targets involved in this mechanism are apolipoprotein (a) and apolipoprotein B100 .

Comparison with Similar Compounds

Muvalaplin is unique due to its oral administration and specific mechanism of action. Similar compounds include:

    Mipomersen: An antisense oligonucleotide that targets apolipoprotein B100.

    Pelacarsen: An RNA interference therapeutic that degrades the messenger RNA encoding apolipoprotein (a).

    Olpasiran: Another RNA interference therapeutic targeting lipoprotein (a) production.

    Zerlasiran: An RNA interference therapeutic similar to olpasiran.

    Lepodisiran: A small interfering RNA therapeutic targeting apolipoprotein (a) messenger RNA.

This compound stands out due to its ability to inhibit lipoprotein (a) formation through a unique mechanism, offering a promising approach to reducing cardiovascular risk .

Properties

CAS No.

2565656-70-2

Molecular Formula

C42H54N4O6

Molecular Weight

710.9 g/mol

IUPAC Name

(2S)-3-[3-[[bis[[3-[(2S)-2-carboxy-2-[(3R)-pyrrolidin-3-yl]ethyl]phenyl]methyl]amino]methyl]phenyl]-2-[(3R)-pyrrolidin-3-yl]propanoic acid

InChI

InChI=1S/C42H54N4O6/c47-40(48)37(34-10-13-43-22-34)19-28-4-1-7-31(16-28)25-46(26-32-8-2-5-29(17-32)20-38(41(49)50)35-11-14-44-23-35)27-33-9-3-6-30(18-33)21-39(42(51)52)36-12-15-45-24-36/h1-9,16-18,34-39,43-45H,10-15,19-27H2,(H,47,48)(H,49,50)(H,51,52)/t34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

BRLGERLDHZRETI-BGBFCPIGSA-N

Isomeric SMILES

C1CNC[C@H]1[C@H](CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)C[C@@H]([C@H]4CCNC4)C(=O)O)CC5=CC=CC(=C5)C[C@@H]([C@H]6CCNC6)C(=O)O)C(=O)O

Canonical SMILES

C1CNCC1C(CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)CC(C4CCNC4)C(=O)O)CC5=CC=CC(=C5)CC(C6CCNC6)C(=O)O)C(=O)O

Origin of Product

United States

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